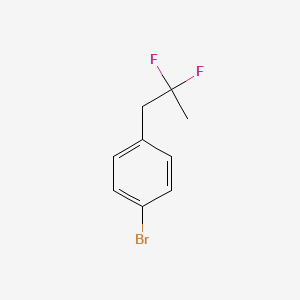

1-Bromo-4-(2,2-difluoropropyl)benzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-bromo-4-(2,2-difluoropropyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrF2/c1-9(11,12)6-7-2-4-8(10)5-3-7/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIEJQUIQUJATPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)Br)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrF2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801285952 | |

| Record name | 1-Bromo-4-(2,2-difluoropropyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801285952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1099598-20-5 | |

| Record name | 1-Bromo-4-(2,2-difluoropropyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1099598-20-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-4-(2,2-difluoropropyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801285952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-Bromo-4-(2,2-difluoropropyl)benzene CAS number 1099598-20-5

An In-Depth Technical Guide to 1-Bromo-4-(2,2-difluoropropyl)benzene (CAS: 1099598-20-5): Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 1099598-20-5), a fluorinated aromatic compound of significant interest to the pharmaceutical and materials science sectors. The document details its physicochemical properties, outlines a plausible synthetic route with mechanistic insights, explores its reactivity and synthetic utility, and provides standardized protocols for its analysis and safe handling. The strategic incorporation of a gem-difluoroalkyl group and an aryl bromide "handle" makes this molecule a versatile building block for creating complex molecular architectures with potentially enhanced biological and material properties.

Introduction: The Strategic Value of Fluorinated Building Blocks

This compound is a specialized chemical intermediate characterized by a benzene ring substituted with a bromine atom and a 2,2-difluoropropyl group at the para position.[1][2] Its value in modern organic synthesis, particularly in drug development, stems from the unique properties imparted by its two key functional moieties.

-

The Aryl Bromide Moiety : The bromine atom serves as a highly versatile functional handle. It is an excellent leaving group in a wide array of metal-catalyzed cross-coupling reactions, including Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations.[3][4][5] This allows for the efficient formation of new carbon-carbon and carbon-heteroatom bonds, providing a robust platform for molecular elaboration.

-

The gem-Difluoroalkyl Group : The difluoromethylene group (CF₂) is a critical bioisostere, often used as a substitute for a carbonyl group (C=O) or a methylene bridge (CH₂).[6] Its inclusion in a molecule can significantly enhance metabolic stability by blocking sites of oxidative metabolism, modulate lipophilicity and pKa, and improve binding affinity to biological targets through favorable electrostatic interactions.[5][6]

This guide serves as a technical resource for researchers leveraging these properties for the design and synthesis of novel compounds.

Physicochemical and Spectroscopic Properties

The fundamental properties of this compound are summarized below. While exhaustive experimental data is not publicly available, key identifiers are well-established, and spectral characteristics can be reliably predicted based on its structure.

Key Properties

| Property | Value | Source(s) |

| CAS Number | 1099598-20-5 | [1][2][7][8] |

| Molecular Formula | C₉H₉BrF₂ | [1][2] |

| Molecular Weight | 235.07 g/mol | [1][2][8] |

| Purity | Typically ≥97% | [1][8] |

| InChI Key | VIEJQUIQUJATPR-UHFFFAOYSA-N | [1][8] |

| MDL Number | MFCD11226517 | [1][7][8] |

| Predicted Physical State | Liquid or low-melting solid at STP | Inferred from analogs[3][9] |

Predicted Analytical Data

For unambiguous structural verification, a combination of spectroscopic methods is essential. The following table outlines the expected data for this compound.

| Technique | Predicted Observations |

| ¹H NMR | Aromatic Region: Two doublets (AA'BB' system), integrating to 2H each, ~7.0-7.6 ppm. Aliphatic Region: A triplet for the -CH₂- group (~3.1 ppm) due to coupling with the gem-difluoro group, integrating to 2H. A triplet for the terminal -CH₃ group (~1.1 ppm), integrating to 3H. |

| ¹³C NMR | Aromatic Region: 4 signals expected. Aliphatic Region: Signals for -CH₂, -CH₃, and a characteristic triplet for the -CF₂- carbon (~124 ppm) due to strong one-bond C-F coupling. |

| ¹⁹F NMR | A single primary signal, likely a triplet, due to coupling with the adjacent methylene (-CH₂-) protons. |

| Mass Spec. (EI) | Molecular ion peaks (M⁺, M+2) of nearly equal intensity around m/z 234 and 236, characteristic of a monobrominated compound. Fragmentation would likely involve loss of Br, HF, and alkyl fragments. |

Synthesis and Mechanistic Considerations

While specific vendor synthesis routes are proprietary, a robust and logical pathway for the laboratory-scale preparation of this compound can be designed from commercially available starting materials. The proposed three-step sequence leverages fundamental and reliable organic transformations.

Caption: A plausible three-step synthesis of this compound.

Step-by-Step Synthesis Protocol

Step 1: Friedel-Crafts Acylation to form 1-Phenylpropan-1-one This reaction attaches the propyl backbone to the benzene ring. The use of an acyl chloride prevents the polyalkylation often seen with alkyl halides.

-

To a cooled (0 °C) suspension of anhydrous aluminum chloride (AlCl₃, 1.1 eq.) in an inert solvent (e.g., dichloromethane), add propionyl chloride (1.0 eq.) dropwise.

-

Stir the mixture for 15 minutes to form the acylium ion complex.

-

Add benzene (2.0 eq.) dropwise, maintaining the temperature below 5 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC indicates consumption of the starting material.

-

Carefully quench the reaction by pouring it over crushed ice with concentrated HCl.

-

Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude 1-phenylpropan-1-one by vacuum distillation.

Step 2: Deoxyfluorination to form 1-(2,2-Difluoropropyl)benzene This key step converts the ketone carbonyl into the gem-difluoro group. Diethylaminosulfur trifluoride (DAST) or similar reagents are effective for this transformation.

-

In a fume hood, dissolve 1-phenylpropan-1-one (1.0 eq.) in anhydrous dichloromethane.

-

Cool the solution to -78 °C (dry ice/acetone bath).

-

Add DAST (1.2 eq.) dropwise via syringe. Caution: DAST is toxic and reacts violently with water.

-

Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir overnight.

-

Slowly quench the reaction by adding it to a saturated aqueous solution of NaHCO₃.

-

Extract the product with dichloromethane, combine organic layers, wash with brine, and dry over Na₂SO₄.

-

Concentrate and purify by column chromatography (silica gel, hexane/ethyl acetate gradient).

Step 3: Electrophilic Aromatic Bromination The final step installs the bromine atom. The difluoropropyl group is an ortho-, para-director; the para product is expected to be major due to reduced steric hindrance.[10]

-

Dissolve 1-(2,2-difluoropropyl)benzene (1.0 eq.) and iron(III) bromide (FeBr₃, 0.1 eq.) in a suitable solvent (e.g., CCl₄ or CH₂Cl₂).[10]

-

Protect the reaction from light and cool to 0 °C.

-

Add a solution of bromine (Br₂, 1.05 eq.) in the same solvent dropwise. The red color of bromine should fade as it is consumed.

-

Stir at room temperature for 1-3 hours, monitoring by GC-MS.

-

Quench the reaction with an aqueous solution of sodium bisulfite to destroy excess bromine.

-

Separate the organic layer, wash sequentially with water and brine, and dry over Na₂SO₄.

-

Remove the solvent under reduced pressure and purify the final product, this compound, by vacuum distillation or column chromatography to yield the desired high-purity material.

Reactivity and Synthetic Utility

The true value of this compound lies in its capacity to serve as a versatile precursor for more complex molecules. The aryl bromide is the primary site of reactivity for building molecular diversity.

Caption: Synthetic transformations enabled by the aryl bromide moiety.

These reactions are cornerstones of modern medicinal chemistry, allowing for the modular assembly of drug candidates.[5] The difluoropropyl group typically remains inert under these conditions, carrying its beneficial physicochemical properties into the final product.

Analytical Workflow for Quality Control

Ensuring the purity and identity of this compound is critical for its use in synthesis. Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for assessing purity and confirming molecular weight.

Standard GC-MS Protocol

-

Sample Preparation : Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

-

Instrument Setup :

-

GC Column : Use a standard non-polar capillary column (e.g., DB-5ms or equivalent).

-

Injection : Perform a splitless injection to maximize sensitivity.[11]

-

Temperature Program : Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.

-

Carrier Gas : Use helium at a constant flow rate.

-

-

MS Setup :

-

Ionization Mode : Electron Ionization (EI) at 70 eV.

-

Scan Range : Scan from m/z 40 to 400.

-

-

Data Analysis :

-

Identity Confirmation : Verify the retention time against a known standard. The mass spectrum should show the characteristic bromine isotope pattern at the molecular ion (m/z ~234/236).

-

Purity Assessment : Integrate the peak area of the main component and any impurities. Purity is expressed as the percentage of the main peak area relative to the total area of all peaks.

-

Safety, Handling, and Storage

While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, prudent laboratory practice dictates handling it with care, based on data from structurally similar halogenated aromatic compounds like 1-bromo-4-fluorobenzene.[12][13]

-

Hazard Classification : Expected to be a flammable liquid and vapor.[12][14] May cause skin and serious eye irritation.[12][15] Harmful if inhaled.[12]

-

Personal Protective Equipment (PPE) :

-

Handling :

-

Storage :

-

First Aid :

Conclusion

This compound is a high-value synthetic intermediate whose utility is derived from the orthogonal reactivity of its aryl bromide handle and the desirable bioisosteric properties of its gem-difluoroalkyl group. Its strategic use enables researchers and drug development professionals to access novel chemical space and engineer molecules with enhanced properties. Understanding its synthesis, reactivity, and proper handling is paramount to unlocking its full potential in advancing science and technology.

References

- Sdfine. (n.d.). 1-BROMO-4-FLUOROBENZENE.

-

Wikipedia. (n.d.). 1-Bromo-4-fluorobenzene. Retrieved from [Link]

-

LookChem. (n.d.). Exploring 1-Bromo-4-(difluoromethoxy)benzene: Properties and Applications. Retrieved from [Link]

-

Supporting Information. (n.d.). Analysis Data for Compounds. Retrieved from [Link]

-

Sinfoo Biotech. (n.d.). This compound. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Reactivity of 1-Bromo-4-(difluoromethyl)benzene. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Chemical Properties and Synthesis Applications of 1-Bromo-2,4-difluorobenzene. Retrieved from [Link]

-

Eurofins. (2021, May 24). ANALYTICAL METHOD SUMMARIES. Retrieved from [Link]

-

NIST. (n.d.). 1-Bromo-4-propylbenzene. In NIST Chemistry WebBook. Retrieved from [Link]

- Google Patents. (n.d.). WO2007054213A1 - Process for continuously preparing difluorobenzene derivatives with long operating times.

-

Hu, J., et al. (2021). 2,2-difluorovinyl benzoates for diverse synthesis of gem-difluoroenol ethers by Ni-catalyzed cross-coupling reactions. Communications Chemistry, 4(1), 1-9. Retrieved from [Link]

-

PubChem. (n.d.). 1-Bromo-4-(2-methylpropoxy)benzene. Retrieved from [Link]

-

ResearchGate. (n.d.). A Novel Direct Synthesis of (2,2-Difluorovinyl)benzenes from Aromatic Aldehydes. Retrieved from [Link]

-

Khan Academy. (n.d.). Bromination of benzene. Retrieved from [Link]

-

MDPI. (2023). Synthesis of 2-Substituted Benzimidazole Derivatives as a Platform for the Development of UV Filters and Radical Scavengers in Sunscreens. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 2-(2,6-Dialkoxyphenyl)-benzo[b]furan Derivatives. Retrieved from [Link]

Sources

- 1. This compound | 1099598-20-5 [sigmaaldrich.com]

- 2. This compound,(CAS# 1099598-20-5)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 3. 1-Bromo-4-fluorobenzene - Wikipedia [en.wikipedia.org]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. 2,2-difluorovinyl benzoates for diverse synthesis of gem-difluoroenol ethers by Ni-catalyzed cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1099598-20-5 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]

- 8. This compound | 1099598-20-5 [sigmaaldrich.com]

- 9. innospk.com [innospk.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 12. cdhfinechemical.com [cdhfinechemical.com]

- 13. 1-BROMO-4-FLUOROBENZENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 14. fishersci.com [fishersci.com]

- 15. tcichemicals.com [tcichemicals.com]

- 16. 1-Bromo-4-fluorobenzene, 99% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

physicochemical properties of 1-Bromo-4-(2,2-difluoropropyl)benzene

An In-depth Technical Guide to the Physicochemical Properties of 1-Bromo-4-(2,2-difluoropropyl)benzene

Abstract

This technical guide provides a comprehensive overview of the known and predicted , a halogenated aromatic compound of interest in synthetic chemistry and drug discovery. As a Senior Application Scientist, this document synthesizes foundational chemical principles with actionable experimental protocols to serve as a vital resource for researchers. We will delve into the compound's chemical identity, physical characteristics, and spectroscopic signature. Crucially, where experimental data is not publicly available, this guide provides detailed, validated methodologies for its determination, ensuring a self-validating framework for laboratory investigation.

Chemical Identity and Structure

This compound is a substituted aromatic compound. The structure features a benzene ring para-substituted with a bromine atom and a 2,2-difluoropropyl group. This substitution pattern is critical to its reactivity and physical properties. The presence of both bromine and fluorine imparts unique characteristics relevant to its application as a synthetic intermediate.

| Property | Value | Source |

| Chemical Name | This compound | [1] |

| CAS Number | 1099598-20-5 | [1][2] |

| Molecular Formula | C₉H₉BrF₂ | [1] |

| Molecular Weight | 235.07 g/mol | [1][3] |

| Purity (Typical) | ≥97% | [3] |

| InChI Key | VIEJQUIQUJATPR-UHFFFAOYSA-N | [3] |

| Canonical SMILES | CC(C(F)F)C1=CC=C(C=C1)Br |

Physical Properties

Specific experimental data for the melting point, boiling point, and density of this compound are not widely published. However, we can infer expected properties based on related structures, such as 1-Bromo-4-fluorobenzene, which has a boiling point of approximately 150-154 °C and a density around 1.6 g/mL. The addition of the difluoropropyl group increases the molecular weight, which is expected to result in a higher boiling point and a potentially different density. The following sections provide robust protocols for the precise experimental determination of these key properties.

| Property | Experimental Value | Notes |

| Melting Point | Not available | Expected to be a low-melting solid or liquid at room temperature. |

| Boiling Point | Not available | Expected to be >150 °C at atmospheric pressure. |

| Density | Not available | Expected to be denser than water. |

Solubility Profile

The solubility of a compound is fundamental to its application in synthesis, formulation, and biological assays. Based on the principle of "like dissolves like," the aromatic and halogenated nature of this compound suggests it will be insoluble in polar solvents like water but soluble in common non-polar organic solvents.[4]

Expected Solubility:

-

Soluble in: Dichloromethane (DCM), Chloroform, Ethyl Acetate, Tetrahydrofuran (THF), Toluene, Hexanes.

-

Insoluble in: Water.

A systematic approach to confirming solubility is essential for any new compound. A detailed protocol for its determination is provided in Section 6.4.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of a chemical substance. Below are the predicted spectral characteristics for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for structural elucidation of organic molecules.[5]

-

¹H NMR: The proton NMR spectrum is expected to be highly informative. The para-substituted aromatic ring should give rise to a characteristic AA'BB' system, appearing as two distinct doublets in the aromatic region (approx. δ 7.0-7.6 ppm).[6] The 2,2-difluoropropyl moiety will exhibit a methylene signal (-CH₂-) and a methyl signal (-CH₃). The methylene protons will show coupling to the adjacent fluorine atoms, and the methyl protons will show coupling to the fluorine atoms as well, leading to complex splitting patterns (e.g., triplets or doublet of triplets).

-

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is a critical characterization technique.[7][8] The two fluorine atoms are chemically equivalent and will produce a single resonance. This signal will be split by the adjacent methylene protons, likely resulting in a triplet. The large chemical shift range of ¹⁹F NMR provides excellent signal dispersion, making it a highly sensitive probe for fluorinated compounds.[8][9]

-

¹³C NMR: The number of unique carbon signals will confirm the molecular symmetry. For the para-substituted ring, four distinct aromatic carbon signals are expected. Three additional signals corresponding to the propyl chain carbons will also be present.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

-

Aromatic C-H Stretch: A characteristic sharp peak is expected just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹).[10][11]

-

Aromatic C=C Stretch: A series of peaks will appear in the 1450-1600 cm⁻¹ region, which are characteristic of the benzene ring.[10][12]

-

C-H Out-of-Plane (OOP) Bending: For a 1,4-disubstituted (para) benzene ring, a strong absorption band is expected in the 800-850 cm⁻¹ range.[6][13] This is a highly diagnostic peak for the substitution pattern.

-

C-F and C-Br Stretches: Absorptions corresponding to carbon-fluorine and carbon-bromine bonds are expected in the fingerprint region (typically 1000-1200 cm⁻¹ for C-F and 500-600 cm⁻¹ for C-Br), though they may be difficult to assign definitively.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound.

-

Molecular Ion Peak (M+): The most critical feature will be the isotopic pattern of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[14] This results in two molecular ion peaks of almost equal intensity, separated by 2 m/z units (M⁺ and M⁺+2). This pattern is a definitive indicator of the presence of a single bromine atom in the molecule.[14]

-

Fragmentation: Common fragmentation pathways may include the loss of a bromine radical (M-Br)⁺, or cleavage of the difluoropropyl side chain.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound should be consulted prior to handling. Based on data for structurally similar compounds like 1-bromo-4-fluorobenzene, the following general precautions are advised:[15]

-

General Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[16]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[16]

-

Hazards: The compound is expected to be a skin and eye irritant. Avoid inhalation of vapors and direct contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from ignition sources.

Experimental Protocols for Physicochemical Property Determination

The following protocols describe standard, validated methods for determining the core physicochemical properties.

Melting Point Determination (Capillary Method)

This method is used to determine the temperature range over which the compound transitions from a solid to a liquid. A narrow melting range is an indicator of high purity.[17][18]

Methodology:

-

Sample Preparation: Ensure the sample is completely dry and, if solid, finely powdered.

-

Capillary Loading: Gently tap the open end of a capillary tube into the sample, forcing a small amount (2-3 mm high) of the compound to the sealed bottom of the tube.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus (e.g., DigiMelt or Mel-Temp).[19]

-

Rapid Determination (Optional): First, heat the sample rapidly (10-20 °C/min) to find an approximate melting range. This saves time in the subsequent accurate measurement.[17]

-

Accurate Determination: Allow the apparatus to cool. Using a fresh sample, heat rapidly to about 20 °C below the approximate melting point. Then, decrease the heating rate to 1-2 °C per minute.

-

Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last solid crystal melts (T₂). The melting point is reported as the range T₁ - T₂.

Caption: Workflow for Micro-Boiling Point Determination.

Density Determination (Volumetric/Gravimetric Method)

Density is an intrinsic property defined as mass per unit volume. [20] Methodology:

-

Weigh Empty Vessel: Accurately weigh a clean, dry volumetric flask or pycnometer of a known volume (e.g., 5.00 mL) on an analytical balance. Record this mass as m₁. [21]2. Fill with Sample: Carefully fill the flask to the calibration mark with the liquid sample. Ensure the temperature of the sample is recorded, as density is temperature-dependent.

-

Weigh Filled Vessel: Weigh the filled flask and record the mass as m₂.

-

Calculation:

-

Calculate the mass of the liquid: m_liquid = m₂ - m₁

-

Calculate the density (ρ): ρ = m_liquid / Volume_flask

-

Caption: Workflow for Density Determination.

Solubility Determination (Qualitative & Quantitative)

This protocol determines the solubility of the compound in a given solvent at a specific temperature. [22][23] Methodology:

-

Solvent Preparation: Add a precise volume (e.g., 1.0 mL) of the chosen solvent to a small, sealable vial. [22]2. Temperature Control: Place the vial in a water bath to maintain a constant temperature (e.g., 25 °C).

-

Solute Addition: Add a small, pre-weighed amount of the compound to the vial.

-

Equilibration: Seal the vial and shake or stir vigorously until the solid is fully dissolved.

-

Iterative Addition: Continue adding small, weighed portions of the solute, ensuring complete dissolution after each addition. [24]6. Saturation Point: The point at which a small amount of solid remains undissolved after prolonged agitation is the saturation point.

-

Calculation (Quantitative): Calculate the total mass of solute that was added and dissolved. Express solubility as g/L or mg/mL. For qualitative assessment, simply note if the compound is soluble, partially soluble, or insoluble after adding a standard amount (e.g., 10 mg). [4]

References

-

IR Spectroscopy Tutorial: Aromatics. (n.d.). UCLA Chemistry. Retrieved January 19, 2026, from [Link]

-

Spectroscopy of Aromatic Compounds. (n.d.). Fiveable. Retrieved January 19, 2026, from [Link]

-

Infrared spectra of aromatic rings. (n.d.). Chemistry LibreTexts. Retrieved January 19, 2026, from [Link]

-

Spectroscopy of Aromatic Compounds. (2023, September 20). OpenStax. Retrieved January 19, 2026, from [Link]

-

Spectroscopy of Aromatic Compounds. (n.d.). OpenStax adaptation. Retrieved January 19, 2026, from [Link]

-

This compound. (n.d.). Sinfoo Biotech. Retrieved January 19, 2026, from [Link]

-

Fluorine Spectroscopy. (n.d.). Oxford Instruments. Retrieved January 19, 2026, from [Link]

-

Measuring the Melting Point. (2023, May 8). Westlab Canada. Retrieved January 19, 2026, from [Link]

-

Melting point determination. (n.d.). University of Calgary. Retrieved January 19, 2026, from [Link]

-

Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers. (2024, July 18). ACS Omega. Retrieved January 19, 2026, from [Link]

-

Melting point determination. (n.d.). SSERC. Retrieved January 19, 2026, from [Link]

-

Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry. (n.d.). ACS Publications. Retrieved January 19, 2026, from [Link]

-

Boiling Point Determination. (n.d.). University of Calgary. Retrieved January 19, 2026, from [Link]

-

Determination Of Boiling Point Of An Organic Compound Experiment. (n.d.). BYJU'S. Retrieved January 19, 2026, from [Link]

-

Boiling Points - Procedure. (2020, March 26). JoVE. Retrieved January 19, 2026, from [Link]

-

Micro-boiling point measurement. (n.d.). University of Calgary. Retrieved January 19, 2026, from [Link]

-

Active Nuclei Fluorine-19 NMR Spectroscopy. (n.d.). Anasazi Instruments. Retrieved January 19, 2026, from [Link]

-

Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. (n.d.). Taylor & Francis Online. Retrieved January 19, 2026, from [Link]

-

Melting point determination. (n.d.). RSC Education. Retrieved January 19, 2026, from [Link]

-

The separation and identification of some brominated and chlorinated compounds by GC/MS: An advanced undergraduate laboratory. (n.d.). ProQuest. Retrieved January 19, 2026, from [Link]

-

Testing the Solubility of Common Liquid Solvents. (n.d.). Education.com. Retrieved January 19, 2026, from [Link]

-

Fluorine-19 nuclear magnetic resonance spectroscopy. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]

-

Measuring Solubility. (n.d.). Alloprof. Retrieved January 19, 2026, from [Link]

-

Mass spectra - the M+2 peak. (n.d.). Chemguide. Retrieved January 19, 2026, from [Link]

-

Experiment 1 - Melting Points. (n.d.). St. Olaf College. Retrieved January 19, 2026, from [Link]

-

Revealing Organofluorine Contamination in Effluents and Surface Waters with Complementary Analytical Approaches. (2025, July 8). ACS Publications. Retrieved January 19, 2026, from [Link]

-

Determination of a Solubility Constant. (2021, March 15). Chemistry LibreTexts. Retrieved January 19, 2026, from [Link]

-

New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (n.d.). NIH. Retrieved January 19, 2026, from [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. Retrieved January 19, 2026, from [Link]

-

Lab 13.2 - Determining Solubility. (2013, November 8). YouTube. Retrieved January 19, 2026, from [Link]

-

Exploring 1-Bromo-4-(difluoromethoxy)benzene: Properties and Applications. (n.d.). Retrieved January 19, 2026, from [Link]

-

Density calculation of liquid organic compounds using a simple equation of state up to high pressures. (2011, February 25). RocketProps. Retrieved January 19, 2026, from [Link]

-

Organic Chemistry LABORATORY. (n.d.). Al-Rasheed University. Retrieved January 19, 2026, from [Link]

-

1-Bromo-4-fluorobenzene - SAFETY DATA SHEET. (2013, October 17). Retrieved January 19, 2026, from [Link]

-

1-BROMO-4-FLUOROBENZENE. (n.d.). Sdfine. Retrieved January 19, 2026, from [Link]

-

1-Bromo-2,4-difluorobenzene. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

-

1-Bromo-4-fluorobenzene. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]

-

Experiment 1: Determining the Densities of Solids. (n.d.). Babcock University. Retrieved January 19, 2026, from [Link]

-

Measuring Density with Laboratory Balance. (n.d.). Mettler Toledo. Retrieved January 19, 2026, from [Link]

-

Determination of Density. (n.d.). Truman ChemLab. Retrieved January 19, 2026, from [Link]

Sources

- 1. This compound,(CAS# 1099598-20-5)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 2. 1099598-20-5 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]

- 3. This compound | 1099598-20-5 [sigmaaldrich.com]

- 4. education.com [education.com]

- 5. NMR | Fluorine Spectroscopy [nmr.oxinst.com]

- 6. fiveable.me [fiveable.me]

- 7. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]

- 8. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 9. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 11. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. Chemistry: Infrared spectra of aromatic rings [openchemistryhelp.blogspot.com]

- 14. chemguide.co.uk [chemguide.co.uk]

- 15. orgchemboulder.com [orgchemboulder.com]

- 16. file.medchemexpress.com [file.medchemexpress.com]

- 17. SSERC | Melting point determination [sserc.org.uk]

- 18. Melting point determination | Resource | RSC Education [edu.rsc.org]

- 19. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 20. alrasheedcol.edu.iq [alrasheedcol.edu.iq]

- 21. mt.com [mt.com]

- 22. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 23. lup.lub.lu.se [lup.lub.lu.se]

- 24. youtube.com [youtube.com]

Spectral Data of 1-Bromo-4-(2,2-difluoropropyl)benzene: A Technical Guide

This guide provides a comprehensive analysis of the expected spectral data for 1-Bromo-4-(2,2-difluoropropyl)benzene, a compound of interest for researchers, scientists, and professionals in drug development. Due to the current lack of publicly available experimental spectra for this specific molecule, this document leverages established principles of spectroscopy and detailed analysis of structurally analogous compounds to predict and interpret its ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectra. This approach offers a robust framework for the identification and characterization of this compound in a laboratory setting.

Molecular Structure and Spectroscopic Overview

This compound possesses a distinct molecular architecture that will be reflected in its spectral data. The molecule combines a 1,4-disubstituted benzene ring with a propyl chain containing a geminal difluoro group at the second position. This combination of an aromatic system, an alkyl chain, and electronegative fluorine atoms will give rise to a unique set of signals in each spectroscopic analysis.

Figure 1: Molecular Structure of this compound.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic protons and the protons of the 2,2-difluoropropyl group. The analysis of analogous compounds, such as 1-bromo-4-propylbenzene and 2,2-difluoropropane, provides a solid basis for these predictions.

Predicted Chemical Shifts and Multiplicities

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Justification |

| Ar-H (ortho to Br) | ~7.45 | Doublet | Deshielded by the adjacent bromine atom. |

| Ar-H (ortho to propyl) | ~7.15 | Doublet | Shielded relative to the protons ortho to bromine. |

| -CH₂- | ~3.10 | Triplet | Deshielded by the adjacent gem-difluoro group and the aromatic ring. |

| -CH₃ | ~1.70 | Triplet | Influenced by the gem-difluoro group. |

Rationale for Predictions: The chemical shifts for the aromatic protons are extrapolated from the spectrum of 1-bromo-4-propylbenzene. The protons on the benzene ring will appear as two doublets, characteristic of a 1,4-disubstituted pattern. For the propyl group, the presence of two fluorine atoms on the central carbon will cause a significant downfield shift of the adjacent methylene (-CH₂-) and methyl (-CH₃) protons compared to a standard propyl group. The ¹H NMR spectrum of 2,2-difluoropropane shows a triplet for the methyl protons at approximately 1.61 ppm, which supports the predicted shift for the methyl group in our target molecule.[1]

Experimental Protocol for ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition: Acquire the spectrum at room temperature using a standard proton pulse program. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals to determine the relative number of protons.

Figure 2: Workflow for ¹H NMR Spectroscopy.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule. The presence of the bromine and the gem-difluoro group will have a pronounced effect on the chemical shifts of the carbon atoms.

Predicted Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (ppm) | Justification |

| C-Br | ~121 | Attached to an electronegative bromine atom. |

| C-propyl | ~142 | Attached to the alkyl group. |

| Ar-CH (ortho to Br) | ~132 | Standard aromatic carbon chemical shift. |

| Ar-CH (ortho to propyl) | ~130 | Standard aromatic carbon chemical shift. |

| -CF₂- | ~125 (triplet) | Highly deshielded by two fluorine atoms and will appear as a triplet due to C-F coupling. |

| -CH₂- | ~40 | Deshielded by the adjacent gem-difluoro group. |

| -CH₃ | ~23 | Standard alkyl carbon chemical shift. |

Rationale for Predictions: The aromatic carbon chemical shifts are based on data for 1-bromo-4-propylbenzene.[2] The most significant feature will be the carbon of the CF₂ group, which is expected to be significantly downfield due to the high electronegativity of fluorine and will exhibit a characteristic triplet splitting pattern due to one-bond C-F coupling.

Experimental Protocol for ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrumentation: A 100 MHz (or higher) NMR spectrometer.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each carbon (except for the CF₂ group, which will remain a triplet). A sufficient number of scans and a suitable relaxation delay are crucial due to the lower natural abundance of ¹³C.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Predicted Mass Spectrum

Mass spectrometry will reveal the molecular weight of the compound and provide information about its fragmentation pattern, which is useful for structural confirmation.

Predicted Fragmentation Pattern

| m/z Value | Predicted Fragment | Justification |

| 234/236 | [M]⁺ | Molecular ion peak, showing the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in a ~1:1 ratio). |

| 155 | [M - Br]⁺ | Loss of a bromine radical. |

| 119 | [M - C₃H₅F₂]⁺ | Cleavage of the propyl group. |

| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment in alkylbenzenes. |

Rationale for Predictions: The mass spectrum of 1-bromo-4-propylbenzene shows a molecular ion and fragments corresponding to the loss of the propyl group and the bromine atom.[3][4] A similar pattern is expected for this compound. The molecular ion will be a doublet with a mass difference of 2 Da, which is the signature of a monobrominated compound.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer.

-

Ionization: Use electron ionization (EI) to induce fragmentation.

-

Mass Analysis: Analyze the resulting ions using a quadrupole or time-of-flight (TOF) mass analyzer.

-

Data Interpretation: Identify the molecular ion peak and major fragment ions.

Figure 3: Workflow for Mass Spectrometry.

Predicted Infrared (IR) Spectrum

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Predicted Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3100-3000 | C-H stretch | Aromatic |

| 2980-2850 | C-H stretch | Alkyl |

| 1600, 1480 | C=C stretch | Aromatic ring |

| 1200-1000 | C-F stretch | Gem-difluoro group (strong) |

| 820 | C-H bend | 1,4-disubstituted benzene (out-of-plane) |

| 700-500 | C-Br stretch | Bromoarene |

Rationale for Predictions: The IR spectrum of 1-bromo-4-propylbenzene displays characteristic peaks for the aromatic and alkyl C-H stretches, as well as the aromatic C=C stretches and the C-H out-of-plane bending for a 1,4-disubstituted ring.[5] The most notable addition for our target molecule will be a strong absorption band in the 1200-1000 cm⁻¹ region, corresponding to the C-F stretching vibrations of the gem-difluoro group.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid, a KBr pellet can be prepared.

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Summary of Predicted Spectral Data

| Spectroscopic Technique | Key Predicted Features |

| ¹H NMR | Two doublets in the aromatic region (~7.1-7.5 ppm); two triplets for the propyl group (~1.7 and ~3.1 ppm). |

| ¹³C NMR | Aromatic signals (~121-142 ppm); a characteristic triplet for the CF₂ group (~125 ppm). |

| Mass Spectrometry | Molecular ion peak at m/z 234/236 with a ~1:1 isotopic ratio. |

| Infrared Spectroscopy | Strong C-F stretching band (~1200-1000 cm⁻¹); characteristic aromatic and alkyl C-H bands. |

Conclusion

This technical guide provides a detailed prediction and interpretation of the ¹H NMR, ¹³C NMR, Mass, and IR spectra of this compound. By leveraging data from structurally similar compounds and fundamental spectroscopic principles, this document serves as a valuable resource for researchers in the positive identification and characterization of this molecule. The provided experimental protocols outline the standard procedures for acquiring high-quality spectral data.

References

-

SpectraBase. 1-Bromo-4-propylbenzene - Optional[Vapor Phase IR] - Spectrum. [Link]

-

NIST. 1-Bromo-4-propylbenzene. [Link]

Sources

- 1. 2,2-DIFLUOROPROPANE(420-45-1) 1H NMR spectrum [chemicalbook.com]

- 2. 1-Bromo-4-propylbenzene(588-93-2) 13C NMR spectrum [chemicalbook.com]

- 3. 1-Bromo-4-propylbenzene(588-93-2) MS [m.chemicalbook.com]

- 4. 1-Bromo-4-propylbenzene [webbook.nist.gov]

- 5. 1-Bromo-4-propylbenzene(588-93-2) IR Spectrum [chemicalbook.com]

An In-depth Technical Guide to the Safety Profile of Aromatic Halogenated Hydrocarbons: A Case Study Template

A Note on Scientific Integrity: A comprehensive search for a specific Safety Data Sheet (SDS) for 1-Bromo-4-(2,2-difluoropropyl)benzene did not yield a dedicated document for this precise chemical. The following guide is therefore presented as an in-depth template, structured to meet the rigorous requirements of researchers and drug development professionals. The data and protocols herein are synthesized from publicly available information on structurally analogous compounds, such as 1-bromo-4-fluorobenzene and 1-bromo-4-(1,1-difluoroethyl)benzene, to illustrate the expected content and format of a thorough safety guide. This document must not be used as a substitute for a manufacturer-provided SDS for this compound.

Section 1: Compound Identification and Physicochemical Properties

This compound is an aromatic compound characterized by a benzene ring substituted with a bromine atom and a 2,2-difluoropropyl group. Its structural analogues are often used as intermediates in organic synthesis, particularly in the development of agrochemicals and pharmaceuticals.[1][2] The physicochemical properties of such compounds are critical in determining their behavior in a laboratory setting, influencing everything from storage conditions to potential environmental fate.

Table 1: Representative Physicochemical Data of Analogous Compounds

| Property | Representative Data (Analogues) | Implication for Handling |

| Molecular Formula | C9H9BrF2 (Target Compound) | - |

| Molecular Weight | 235.07 g/mol (Target Compound) | - |

| Appearance | Colorless to light yellow liquid | Visual inspection for purity. |

| Flash Point | ~53 °C / 127.4 °F | Flammable; requires storage away from ignition sources.[2][3] |

| Boiling Point | Not available for target; ~154-156 °C for 1-bromo-4-fluorobenzene | Indicates volatility and potential for vapor accumulation. |

| Water Solubility | Insoluble / Low | Spills will not readily mix with water; may float.[1][4] |

| Density | Greater than water (for analogues) | In case of a spill in water, the substance is likely to sink. |

Section 2: Hazard Identification and GHS Classification

Based on data from similar aromatic halogenated compounds, this compound is anticipated to be a hazardous substance. The Globally Harmonized System (GHS) provides a standardized framework for communicating these hazards.

Anticipated GHS Hazard Classification:

-

Acute Toxicity (Inhalation, Dermal, Oral): Category 4 (Harmful)[5][6]

-

Skin Corrosion/Irritation: Category 2 (Causes skin irritation)[5][6]

-

Serious Eye Damage/Eye Irritation: Category 2 (Causes serious eye irritation)[5][6]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation)[5][6]

Hazard Pictograms and Statements

The following pictograms are representative of the hazards associated with analogous compounds:

Caption: GHS pictograms for analogous compounds.

Signal Word: Warning [5]

Hazard Statements (Representative):

-

H332: Harmful if inhaled.[6]

Section 3: Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential, prioritizing engineering controls and supplementing with appropriate PPE.

Engineering Controls

-

Ventilation: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[7] Local exhaust ventilation may be necessary for larger scale operations.[8]

-

Safety Showers and Eyewash Stations: These must be readily accessible in the immediate work area.[7][9]

Personal Protective Equipment (PPE) Protocol

The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed.

Caption: Core components of the PPE protocol.

-

Eye and Face Protection: Wear chemical safety goggles that meet OSHA's 29 CFR 1910.133 or European Standard EN166 standards. A face shield may be required for splash hazards.[7][9]

-

Skin Protection:

-

Gloves: Handle with chemical-resistant gloves (e.g., nitrile, neoprene) that have been inspected for integrity prior to use.[5] Use proper glove removal technique to avoid skin contact.

-

Clothing: A flame-retardant lab coat or chemical-resistant apron should be worn.[5] For significant exposure risks, a full chemical suit may be necessary.

-

-

Respiratory Protection: If engineering controls are insufficient to maintain exposure below permissible limits, a NIOSH/MSHA-approved respirator with an organic vapor cartridge is required.[3][4]

Section 4: Handling, Storage, and Spill Management

Safe Handling Protocol

-

Grounding and Bonding: To prevent static discharge, which can ignite flammable vapors, ground and bond containers and receiving equipment during transfer.[3]

-

Inert Atmosphere: For moisture-sensitive applications or to further mitigate fire risk, consider handling under an inert atmosphere (e.g., nitrogen, argon).

-

Ignition Source Control: Keep away from heat, sparks, open flames, and other ignition sources. Use only non-sparking tools.[3][7]

-

Personal Hygiene: Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling the compound.[7]

Storage Requirements

-

Store in a tightly closed, original container in a cool, dry, and well-ventilated area designated for flammable liquids.[7]

-

The storage area should be segregated from incompatible materials, particularly strong oxidizing agents, acids, and bases.[3][4]

-

Protect containers from physical damage and inspect regularly for leaks.

Accidental Release Measures

A tiered response is necessary depending on the scale of the spill.

Caption: Decision workflow for spill response.

-

Minor Spills:

-

Ensure adequate ventilation and eliminate all ignition sources.

-

Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or earth.[8]

-

Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[3]

-

-

Major Spills:

Section 5: First Aid and Toxicological Information

Emergency First Aid Procedures

-

Inhalation: Remove the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[5][7]

-

Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with large amounts of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[5]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][7]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and provide them with water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][6]

Toxicological Profile (Based on Analogues)

The toxicological properties of this compound have not been fully investigated.[7] However, data from similar compounds suggest the following:

-

Acute Effects: Harmful if swallowed, inhaled, or absorbed through the skin. Causes irritation to the skin, eyes, and respiratory tract.[6][7] Symptoms of overexposure may include headache, dizziness, and nausea.[3]

-

Chronic Effects: No specific data is available regarding carcinogenicity, mutagenicity, or reproductive toxicity for the target compound or its close analogues from the provided search results.[3][9] Long-term exposure should be minimized.

Section 6: Fire-Fighting Measures and Stability

-

Extinguishing Media:

-

Specific Hazards:

-

Fire-Fighter Protection: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3][5]

-

Chemical Stability: Stable under recommended storage conditions.[5]

-

Conditions to Avoid: Heat, flames, sparks, and static discharge.[3]

-

Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[3]

References

- Sdfine. (n.d.). 1-BROMO-4-FLUOROBENZENE.

- CDH Fine Chemical. (n.d.).

- Fisher Scientific. (2025). SAFETY DATA SHEET: 1-Bromo-4-(1,1-difluoroethyl)benzene.

- NOAA. (n.d.). 1-BROMO-4-FLUOROBENZENE. CAMEO Chemicals.

- Fisher Scientific. (2021).

- PubChem. (n.d.). 1-Bromo-4-fluorobenzene.

- Apollo Scientific. (2023). 1-Bromo-4-(trifluoromethoxy)

- PubChem. (n.d.). 1-Bromo-2,4-difluorobenzene.

- U.S. EPA. (2017). Provisional Peer-Reviewed Toxicity Values for 1-Bromo-4-fluorobenzene (CASRN 460-00-4).

- Wikipedia. (n.d.). 1-Bromo-4-fluorobenzene.

- Fisher Scientific. (2024).

Sources

- 1. hhpprtv.ornl.gov [hhpprtv.ornl.gov]

- 2. 1-Bromo-4-fluorobenzene - Wikipedia [en.wikipedia.org]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. 1-BROMO-4-FLUOROBENZENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. 1-Bromo-4-fluorobenzene | C6H4BrF | CID 9993 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. fishersci.com [fishersci.com]

Navigating the Potential of 1-Bromo-4-(2,2-difluoropropyl)benzene in Modern Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy for modulating physicochemical and biological properties. The gem-difluoroalkyl group, in particular, offers a unique combination of steric and electronic features that can enhance metabolic stability, binding affinity, and lipophilicity. This guide provides a comprehensive technical overview of 1-Bromo-4-(2,2-difluoropropyl)benzene (CAS No. 1099598-20-5), a valuable building block for accessing this important motif. While commercially available, detailed synthetic and reactivity data in the public domain remains somewhat limited, necessitating a careful consideration of its application based on established principles of organic synthesis and the behavior of analogous compounds.

Commercial Availability and Physicochemical Properties

This compound is available from several fine chemical suppliers, typically on a research scale.[1] Researchers can procure this reagent from vendors such as Matrix Scientific (distributed through Sigma-Aldrich) and Sinfoo Biotech.[1] Key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1099598-20-5 | [1] |

| Molecular Formula | C₉H₉BrF₂ | [1] |

| Molecular Weight | 235.07 g/mol | |

| Purity | Typically ≥97% |

Synthetic Considerations

A potential forward synthesis could involve the Friedel-Crafts acylation of bromobenzene with propanoyl chloride to yield 1-(4-bromophenyl)propan-1-one. Subsequent difluorination of the ketone using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or a related reagent would furnish the target molecule.

Caption: Plausible synthetic route to this compound.

Spectroscopic Characterization

Detailed experimental spectroscopic data for this compound is not widely published. However, based on its structure and data for analogous compounds, the expected spectral features can be predicted.

¹H NMR: The proton NMR spectrum is expected to show a characteristic AA'BB' system for the aromatic protons. The methylene protons adjacent to the aromatic ring would appear as a triplet, coupled to the two fluorine atoms and the methyl protons. The methyl group would likely present as a triplet of triplets due to coupling with both the methylene protons and the geminal fluorine atoms.

¹³C NMR: The carbon NMR would display distinct signals for the aromatic carbons, with the carbon bearing the bromine atom showing a characteristic upfield shift due to the "heavy atom effect".[2] The carbon of the CF₂ group would exhibit a triplet due to one-bond coupling with the fluorine atoms.

Mass Spectrometry: Under electron ionization (EI), the mass spectrum would be expected to show a molecular ion peak (M⁺) and a prominent M+2 peak of nearly equal intensity, which is characteristic of a monobrominated compound. Fragmentation would likely involve the loss of a bromine radical and subsequent fragmentation of the difluoropropyl side chain.

Applications in Cross-Coupling Reactions

The presence of a bromine atom on the aromatic ring makes this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are fundamental transformations in the synthesis of pharmaceuticals and complex organic molecules.[3][4][5]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds.[6] this compound can be coupled with a variety of aryl or heteroaryl boronic acids or their esters to generate biaryl structures containing the 2,2-difluoropropylphenyl moiety.

Caption: General workflow for the Suzuki-Miyaura coupling of this compound.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.1-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equiv)

-

Anhydrous solvent (e.g., toluene, 1,4-dioxane, or a mixture with water)

-

-

Procedure:

-

To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add this compound, the arylboronic acid, the palladium catalyst, and the base.

-

Add the anhydrous solvent.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or GC-MS).

-

Cool the reaction mixture to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Causality in Experimental Choices: The choice of catalyst, ligand, base, and solvent is crucial for the success of the Suzuki-Miyaura coupling and often requires optimization for specific substrates. The base is necessary to activate the boronic acid for transmetalation to the palladium center. The solvent system must be capable of dissolving the reactants and facilitating the catalytic cycle.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds, enabling the synthesis of aryl amines.[7][8] this compound can be coupled with a wide range of primary and secondary amines to produce N-aryl derivatives containing the 2,2-difluoropropylphenyl group.

Caption: General workflow for the Buchwald-Hartwig amination of this compound.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

-

Materials:

-

This compound (1.0 equiv)

-

Amine (1.1-1.5 equiv)

-

Palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%)

-

Phosphine ligand (e.g., Xantphos, BINAP, 2-10 mol%)

-

Base (e.g., NaOt-Bu, K₃PO₄, 1.5-3 equiv)

-

Anhydrous solvent (e.g., toluene, THF)

-

-

Procedure:

-

In a glovebox or under an inert atmosphere, combine the palladium precatalyst and the phosphine ligand in a dry reaction vessel.

-

Add the base, this compound, and the amine.

-

Add the anhydrous solvent.

-

Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with an organic solvent.

-

Filter the mixture through a pad of celite to remove insoluble salts.

-

Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by column chromatography.

-

Expertise-Driven Rationale: The selection of the phosphine ligand is critical in the Buchwald-Hartwig amination. Bulky, electron-rich ligands often promote the reductive elimination step, leading to higher yields of the desired product. The choice of a strong, non-nucleophilic base is essential to deprotonate the amine without competing in side reactions.

Significance in Drug Discovery and Development

The introduction of the 2,2-difluoropropylphenyl moiety can have profound effects on the pharmacokinetic and pharmacodynamic properties of a drug candidate. The gem-difluoro group is a bioisostere for a carbonyl group and can act as a hydrogen bond acceptor. Its presence can block metabolic oxidation at the benzylic position, thereby increasing the metabolic stability and half-life of a compound. The lipophilicity of the difluoroalkyl group can also enhance membrane permeability and oral bioavailability.

While specific examples of drug candidates synthesized directly from this compound are not prevalent in the public literature, the strategic importance of similar fluorinated building blocks is well-established in the synthesis of agrochemicals and pharmaceuticals.[3][4][5]

Safety and Handling

As with all halogenated aromatic compounds, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) provided by the supplier for detailed handling and disposal information.

Conclusion

This compound is a commercially available and valuable building block for the introduction of the 2,2-difluoropropylphenyl moiety into organic molecules. Its utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, opens avenues for the synthesis of novel compounds with potential applications in drug discovery and materials science. While detailed, publicly available experimental data for this specific compound is limited, the general protocols and principles outlined in this guide, based on the reactivity of analogous compounds, provide a solid foundation for its successful application in research and development. As the demand for novel fluorinated compounds continues to grow, the importance of versatile building blocks like this compound is set to increase.

References

-

Sinfoo Biotech. This compound. [Link]

-

Wikipedia. Buchwald–Hartwig amination. [Link]

-

Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. Understanding the Chemical Properties and Synthesis Applications of 1-Bromo-2,4-difluorobenzene. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. The Role of 1-Bromo-2,4-difluorobenzene in Modern Pharmaceutical Synthesis. [Link]

-

StackExchange. Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. [Link]

-

Norio Miyaura and Akira Suzuki. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995, 95 (7), pp 2457–2483. [Link]

Sources

- 1. This compound,(CAS# 1099598-20-5)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. innospk.com [innospk.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

The Alchemist's Touch: A Guide to Key Intermediates in Fluorinated Pharmaceutical Synthesis

Foreword: The Fluorine Advantage in Modern Drug Discovery

The strategic incorporation of fluorine into molecular frameworks has become a cornerstone of modern medicinal chemistry. This simple substitution can profoundly alter a molecule's pharmacokinetic and pharmacodynamic properties, enhancing metabolic stability, improving membrane permeability, and increasing binding affinity to target proteins.[1] It is estimated that approximately 20% of all pharmaceuticals on the market contain at least one fluorine atom, a testament to its transformative impact.[2] This guide provides an in-depth exploration of the core chemical entities—the key intermediates—that enable the synthesis of these powerful fluorinated drugs. We will delve into the synthesis, reactivity, and application of these crucial building blocks, offering a technical narrative grounded in field-proven insights for researchers, scientists, and drug development professionals.

Chapter 1: The Workhorses - Trifluoromethylated Intermediates

The trifluoromethyl (CF₃) group is arguably the most prevalent fluorinated motif in pharmaceuticals due to its ability to enhance lipophilicity and block metabolic degradation.[3] The synthesis of trifluoromethylated intermediates is therefore of paramount importance.

Trifluoromethylated Heterocycles: Scaffolds for Innovation

Heterocyclic compounds form the backbone of a vast number of drugs. The introduction of a CF₃ group to these rings can significantly enhance their therapeutic potential.

Trifluoromethylpyridines are key components in numerous agrochemicals and pharmaceuticals.[4] For instance, 2-chloro-5-(trifluoromethyl)pyridine is a crucial intermediate for the synthesis of the widely used herbicide fluazifop.[4]

Experimental Protocol: Industrial Synthesis of 2-chloro-5-(trifluoromethyl)pyridine [4]

-

Chlorination: 3-picoline is subjected to vapor-phase chlorination to produce 2-chloro-5-methylpyridine.

-

Side-Chain Chlorination: The resulting 2-chloro-5-methylpyridine is further chlorinated under liquid-phase conditions to yield 2-chloro-5-(trichloromethyl)pyridine.

-

Fluorination: The trichloromethyl group is then converted to a trifluoromethyl group via a vapor-phase reaction with hydrogen fluoride (HF) over a chromium-based catalyst.

Causality: The multi-step process is necessary to control the regioselectivity of the chlorination and to safely and efficiently introduce the fluorine atoms. The vapor-phase fluorination is a robust industrial method for this transformation.

Fluorinated pyrazoles and their fused ring system counterparts, pyrazolopyridines, are present in a variety of bioactive molecules.[5][6] For example, 5-fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile is a key intermediate in the synthesis of Vericiguat, a drug used to treat chronic heart failure.[5]

Diagram: Synthesis of a Pyrazolopyridine Intermediate

Caption: General synthetic route to fluorinated pyrazolopyridines.

Trifluoromethylated Acyclic Systems

Morpholine scaffolds are prevalent in medicinal chemistry.[7] The introduction of a trifluoromethyl group can enhance their drug-like properties. Scalable syntheses of 2- and 3-trifluoromethylmorpholines have been developed, starting from commercially available 2-trifluoromethyloxirane.[8]

Experimental Protocol: Synthesis of 3-Trifluoromethylmorpholine [8]

-

Ring Opening: 2-Trifluoromethyloxirane is reacted with an amine (e.g., benzylamine) to open the epoxide ring.

-

Cyclization: The resulting amino alcohol is then cyclized to form the morpholine ring.

-

Deprotection: If a protecting group is used on the nitrogen (like benzyl), it is removed to yield the final product.

Causality: This stepwise approach allows for the controlled formation of the morpholine ring with the trifluoromethyl group in the desired position.

Chapter 2: The Subtle Modulators - Difluoromethylated and Monofluoromethylated Intermediates

The difluoromethyl (CF₂H) and monofluoromethyl (CH₂F) groups are often considered bioisosteres of hydroxyl and thiol groups, respectively.[9] They can act as lipophilic hydrogen bond donors, influencing molecular interactions and improving membrane permeability.[9]

Aryl Difluoromethyl Ethers and Thioethers

Aryl difluoromethyl ethers are found in several important pharmaceuticals, including the proton-pump inhibitor Pantoprazole.[10] A practical and widely used method for their synthesis involves the difluoromethylation of phenols.

Experimental Protocol: Difluoromethylation of Phenols [10][11]

-

Deprotonation: A phenol is treated with a base (e.g., lithium hydroxide or cesium carbonate) to form the corresponding phenoxide.[11]

-

Difluorocarbene Generation: A difluorocarbene precursor, such as sodium chlorodifluoroacetate or a more modern S-(difluoromethyl)sulfonium salt, is used to generate difluorocarbene in situ.[11]

-

Trapping: The nucleophilic phenoxide traps the electrophilic difluorocarbene to form the aryl difluoromethyl ether.[10]

Mechanistic Insight: The reaction proceeds via the formation of a highly reactive difluorocarbene intermediate, which is then intercepted by the phenoxide. This mechanism avoids the use of harsh and ozone-depleting reagents like HCF₂Cl.[10]

Diagram: Difluoromethylation of a Phenol

Caption: Mechanism of phenol difluoromethylation.

Fluorinated Amino Acids

Fluorinated amino acids are valuable building blocks for creating peptides and proteins with enhanced stability and unique conformational properties.[3] Asymmetric synthesis is crucial to obtain enantiomerically pure products.

Catalytic Asymmetric Synthesis of α-Trifluoromethyl-α-Amino Acids [12]

Chiral catalysts, such as those based on transition metals (e.g., palladium or nickel) or organocatalysts, can be employed to achieve high enantioselectivity in the synthesis of α-trifluoromethyl-α-amino acids.[3][12] For instance, the asymmetric reduction of a trifluoromethylated imine precursor using a chiral catalyst can yield the desired amino acid with high enantiomeric excess.[12]

Chapter 3: The Rising Stars - Novel Fluorinated Scaffolds

The quest for new chemical space in drug discovery has led to the development of novel fluorinated intermediates with unique three-dimensional structures.

Fluorinated Oxetanes

Oxetanes are four-membered heterocyclic rings that have gained attention as isosteres for gem-dimethyl and carbonyl groups, often improving aqueous solubility.[9] The incorporation of fluorine into the oxetane ring can further enhance its desirable properties. A recent breakthrough has enabled the synthesis of α,α-difluoro-oxetanes from readily available epoxides.[13][14]

Experimental Protocol: Synthesis of α,α-Difluoro-oxetanes from Epoxides [13][14]

-

Difluorocarbene Generation: A commercially available organofluorine precursor is used to generate a difluorocarbene species.

-

Copper Catalysis: An inexpensive copper catalyst stabilizes the difluorocarbene.

-

Ring Expansion: The copper difluorocarbenoid complex coordinates with an epoxide, leading to a site-selective ring cleavage and subsequent cyclization to form the α,α-difluoro-oxetane.

Causality: The copper catalyst is crucial for controlling the reactivity of the difluorocarbene, preventing undesired side reactions and promoting the desired ring expansion.[13][14]

Diagram: Synthesis of Fluorinated Oxetanes

Caption: Copper-catalyzed synthesis of α,α-difluoro-oxetanes.

Chapter 4: The Repertoire of Reagents - A Comparative Overview

The choice of fluorinating reagent is critical and depends on the desired transformation and the substrate's functional group tolerance.

| Reagent Class | Examples | Application | Advantages | Limitations |

| Electrophilic Trifluoromethylating Reagents | Togni's Reagents, Umemoto's Reagents[15][16] | Introduction of CF₃ to nucleophiles (e.g., heterocycles, enolates) | Bench-stable, wide substrate scope | Can be expensive |

| Nucleophilic Difluoromethylating Reagents | Sodium chlorodifluoroacetate, S-(difluoromethyl)sulfonium salts[11] | Formation of difluoromethyl ethers and thioethers | Readily available, non-ozone depleting | Generation of reactive intermediates |

| Electrophilic Monofluorinating Reagents | Selectfluor® | α-fluorination of carbonyls, fluorination of electron-rich aromatics | Highly effective, commercially available | Can be strongly oxidizing |

| Nucleophilic Monofluorinating Reagents | Diethylaminosulfur trifluoride (DAST) | Deoxyfluorination of alcohols | Effective for converting alcohols to fluorides | Thermally unstable, can be hazardous |

Conclusion: The Future is Fluorinated

The field of fluorinated pharmaceutical synthesis is continually evolving, with new reagents and methodologies emerging at a rapid pace. The key intermediates discussed in this guide represent the current state-of-the-art, enabling the creation of more effective and safer medicines. As our understanding of fluorine's influence on biological systems deepens, the demand for novel and diverse fluorinated building blocks will undoubtedly continue to grow, pushing the boundaries of what is possible in drug discovery.

References

-

MDPI. (n.d.). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. Retrieved from [Link]

-

PubMed Central. (n.d.). Fluorinated Nucleosides: Synthesis and Biological Implication. Retrieved from [Link]

-

ACS Publications. (n.d.). Diastereoselective Synthesis of C2′-Fluorinated Nucleoside Analogues Using an Acyclic Approach | The Journal of Organic Chemistry. Retrieved from [Link]

-

chemeurope.com. (2025, February 25). Novel method to synthesise valuable fluorinated drug compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). Known strategies to fluorinated β‐amino acid derivatives by asymmetric catalysis. Retrieved from [Link]

-

NUS News. (2025, February 21). Novel method to synthesise valuable fluorinated drug compounds. Retrieved from [Link]

-

Taylor & Francis Online. (2025). Synthetic oxetanes in drug discovery: where are we in 2025? Retrieved from [Link]

-

RSC Publishing. (2022, November 14). Synthesis of fluorinated carbocyclic pyrimidine nucleoside analogues. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. Retrieved from [Link]

-

PubMed. (2022, December 7). Synthesis of fluorinated carbocyclic pyrimidine nucleoside analogues. Retrieved from [Link]

-

C&EN Global Enterprise. (2025, February 24). A new path to elusive fluorinated oxetanes. Retrieved from [Link]

-

Scribd. (n.d.). "Fluorinated Oxetanes Synthesis Breakthrough" | PDF | Drug Discovery. Retrieved from [Link]

-

PubMed Central. (n.d.). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. Retrieved from [Link]

-

The Innovation. (n.d.). Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach. Retrieved from [Link]

-

The Innovation. (n.d.). Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach. Retrieved from [Link]

-

ACS Publications. (2019, October 24). Difluoromethylation of Phenols and Thiophenols with the S-(Difluo-romethyl)sulfonium Salt: Reaction, Scope, and Mechanistic Study | The Journal of Organic Chemistry. Retrieved from [Link]

-

CONICET. (n.d.). Recent Advances in Trifluoromethylation Reactions with Electrophilic Trifluoromethylating Reagents. Retrieved from [Link]

-

PubMed Central. (n.d.). Innate C-H trifluoromethylation of heterocycles. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (n.d.). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Retrieved from [Link]

-

PubMed. (2019, December 20). Difluoromethylation of Phenols and Thiophenols with the S-(Difluo-romethyl)sulfonium Salt: Reaction, Scope, and Mechanistic Study. Retrieved from [Link]

-

ResearchGate. (2025, December 28). Mechanochemical difluoromethylation of (thio)phenols and N ‐heterocycles | Request PDF. Retrieved from [Link]

-

ACS Figshare. (2019, November 6). Difluoromethylation of Phenols and Thiophenols with the S‑(Difluo-romethyl)sulfonium Salt: Reaction, Scope, and Mechanistic Study. Retrieved from [Link]

-

National Institutes of Health. (2010, June 16). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (2020, October 16). Synthesis of novel fluorinated building blocks via halofluorination and related reactions. Retrieved from [Link]

-

ACS Publications. (n.d.). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. Retrieved from [Link]

-

Arkivoc. (n.d.). One-step, facile synthesis of pyrazolopyridines and tetrahydropyrazolopyridines through disproportionation of initially formed pyrazolo Hantzsch dihydropyridine. Retrieved from [Link]

-

University of Mississippi eGrove. (n.d.). Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions. Retrieved from [Link]

-

RSC Publishing. (n.d.). Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents. Retrieved from [Link]

-